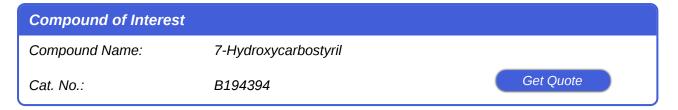


Comparative Analysis of 7-Hydroxycarbostyril (OPC-13015) Levels in Different Patient Populations

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This guide provides a comparative analysis of **7-Hydroxycarbostyril** (OPC-13015) levels in various patient populations. **7-Hydroxycarbostyril** is an active metabolite of cilostazol, a medication used to treat intermittent claudication associated with peripheral arterial disease (PAD). Understanding the pharmacokinetic profile of this metabolite is crucial for researchers, scientists, and drug development professionals in optimizing therapeutic strategies and ensuring patient safety.

Data Presentation: 7-Hydroxycarbostyril Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **7-Hydroxycarbostyril** (OPC-13015) in healthy volunteers and patients with peripheral arterial disease (PAD) following oral administration of cilostazol.



Patient Population	Cilostazol Dosage	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	Reference
Healthy Male Volunteers (Korean)	100 mg IR, multiple doses	2051.0 (433.2)	4.0	27860.3 (7152.3)	[1]
Healthy Male Volunteers (Korean)	200 mg SR, multiple doses	2741.4 (836.0)	8.0	27378.0 (10301.6)	[1]
Patients with Peripheral Arterial Disease	100 mg, multiple doses	Not explicitly stated for metabolite, but pharmacokin etics were similar to healthy volunteers.	~3 hours (for parent drug)	Plasma AUC of OPC- 13015 is ~28% that of cilostazol.	[2][3]
Patients with Mild Cognitive Impairment	Not specified	Higher absolute concentration in patients with preserved cognitive function (P = .033).	Not specified	Not specified	[4]
Patients with Severe Renal Impairment	Not specified	No significant effect on OPC-13015 pharmacokin etics.	Not specified	No significant effect on OPC-13015 pharmacokin etics.	
Patients with Mild Hepatic Impairment	Not specified	No significant changes in the	Not specified	No significant changes in the	_







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Values are presented as mean (standard deviation) where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; IR: Immediate Release; SR: Sustained Release.

Experimental Protocols

The quantification of **7-Hydroxycarbostyril** (OPC-13015) in human plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.

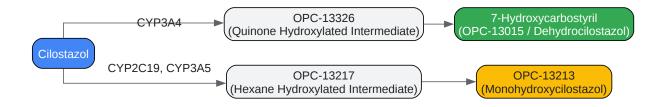
- 1. Sample Preparation:
- Protein Precipitation: To a volume of human plasma (e.g., 100 μL), a precipitating agent such as methanol or acetonitrile is added to remove proteins. This is often done in a 96-well plate format for high-throughput analysis.
- Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and potentially higher sensitivity, LLE or SPE can be employed.
 - LLE: Involves extracting the analyte from the plasma into an immiscible organic solvent.
 - SPE: The plasma sample is passed through a solid-phase cartridge that retains the analyte, which is then eluted with a suitable solvent.
- Internal Standard: A deuterated analog of 7-Hydroxycarbostyril or a structurally similar compound is added to the plasma samples before extraction to account for variability in sample processing and instrument response.
- Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase.



2. Liquid Chromatography (LC):

- Column: A reversed-phase column, such as a UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 μm), is commonly used for separation.
- Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
- Flow Rate: A typical flow rate is around 0.30 mL/min.
- Run Time: The total run time per sample is generally short, often around 3.5 minutes.
- 3. Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
- Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule of 7-Hydroxycarbostyril) and then monitoring for a specific product ion that is formed upon fragmentation. This provides high selectivity and sensitivity for quantification.
- Calibration: Calibration curves are generated using known concentrations of 7 Hydroxycarbostyril in a matrix (e.g., blank plasma) to quantify the analyte in the unknown samples. The linear range for quantification is typically established, for example, from 0.05 to 400 ng/mL.

Mandatory Visualization Cilostazol Metabolic Pathway



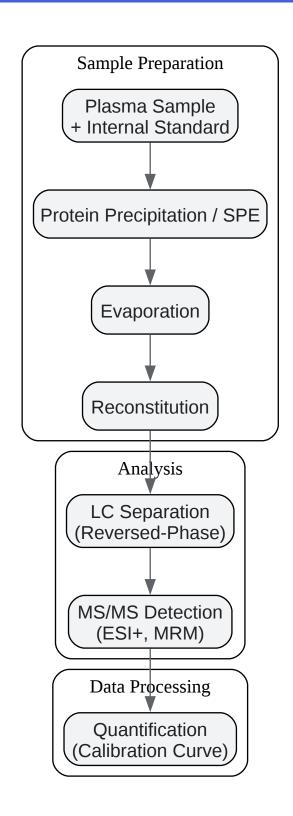


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Caption: Metabolic pathway of cilostazol to its active metabolites.

Experimental Workflow for 7-Hydroxycarbostyril Quantification





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Caption: General workflow for LC-MS/MS quantification of 7-Hydroxycarbostyril.



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